N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted at position 2 with a furan-2-carbonyl group and at position 7 with a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety.
The compound’s physicochemical properties can be inferred from structural analogs. The tetrahydronaphthalene moiety likely enhances steric bulk, influencing binding specificity in biological targets.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h3,6-10,13-15,25H,1-2,4-5,11-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZVNASXHMZHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN(C4)C(=O)C5=CC=CO5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 955698-30-3) is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 436.5 g/mol. Its structure includes a furan-2-carbonyl moiety and a sulfonamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 955698-30-3 |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as proteins and nucleic acids. The furan and sulfonamide groups may facilitate binding to enzyme active sites or receptor sites, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes like carbonic anhydrases, which are crucial in various physiological processes .
- Protein Interaction : The hydrophobic naphthalene structure could enhance binding affinity to lipid-rich environments in cell membranes or protein pockets.
Case Studies
- Carbonic Anhydrase Inhibition : A study on substituted furan sulfonamides demonstrated their ability to inhibit carbonic anhydrases effectively. This suggests that our compound may share similar inhibitory properties due to its structural components .
- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have been investigated for neuroprotective effects in models of neurodegeneration. These compounds often exhibit antioxidant properties that could be beneficial in treating conditions like Alzheimer's disease.
Research Findings
A comprehensive review of literature reveals several key findings related to the biological activity of related compounds:
- Antioxidant Activity : Many tetrahydroisoquinoline derivatives possess antioxidant properties that protect against oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Compounds with similar furan and sulfonamide groups have been reported to reduce inflammation markers in vitro and in vivo models.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique molecular structure characterized by:
- Molecular Formula : C21H24N2O4S
- Molecular Weight : Approximately 432.49 g/mol
- Functional Groups : Furan-2-carbonyl, tetrahydroisoquinoline moiety, sulfonamide group, and tetrahydronaphthalene structure.
This intricate arrangement contributes to its potential biological activities and applications in medicinal chemistry .
Organic Synthesis
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can serve as a building block in organic synthesis. Its unique structure allows for various functional group transformations. Research indicates that compounds with similar motifs often exhibit significant biological activities .
Synthetic Routes :
- Formation of furan-2-carbonyl intermediate from furan-2-carboxylic acid.
- Coupling with 1,2,3,4-tetrahydroisoquinoline.
- Introduction of the sulfonamide group through reaction with sulfonyl chloride.
Biological Applications
The compound's structural features suggest potential applications in studying enzyme inhibition and receptor binding. It can be utilized as a probe in biochemical assays to investigate the activity of specific enzymes or receptors.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes. |
| Receptor Binding | Explored for interaction with various biological receptors. |
| Antitumor Activity | Similar compounds have shown potential in inhibiting cancer cell growth. |
Medicinal Chemistry
In medicinal chemistry, this compound may act as a lead for developing new therapeutic agents. Its structural characteristics suggest activity against various biological targets involved in disease pathways.
Case Study: Antitumor Activity
Research has shown that derivatives similar to this compound possess antitumor properties by inhibiting cancer cell growth through various pathways including apoptosis induction.
Example Findings :
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
These findings underscore the therapeutic potential of this class of compounds in oncology .
Unique Characteristics
The presence of both furan and isoquinoline structures along with a sulfonamide group provides this compound with distinct interactions and biological activities not observed in simpler analogs . Its unique architecture may yield novel interactions that could be exploited for therapeutic purposes.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) participates in hydrogen bonding and nucleophilic substitution reactions. Key reactions include:
Furan Ring Reactivity
The furan-2-carbonyl moiety undergoes electrophilic substitution and cycloaddition reactions:
Tetrahydroisoquinoline Reactivity
The tetrahydroisoquinoline core participates in ring-opening and functionalization reactions:
Biological Activity via Chemical Interactions
The compound’s reactivity underpins its enzyme inhibition properties:
Comparative Reactivity with Analogues
The compound exhibits distinct reactivity compared to structurally similar molecules:
| Feature | This Compound | Analog (N-(4-bromophenyl)furan-2-carboxamide) |
|---|---|---|
| Sulfonamide Stability | Resists hydrolysis at pH 7.4 | Lacks sulfonamide; hydrolyzes at pH >10 |
| Furan Oxidation | Requires strong oxidizers (e.g., KMnO₄) | Oxidized by H₂O₂ at RT |
Environmental Stability
Reactivity under varying conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
A. N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide ()
- Core Structure: Shares the 1,2,3,4-tetrahydroisoquinoline backbone but substitutes position 6 with a sulfonamide linked to a fluorophenyl-cyclopropylethyl group.
- Key Differences :
- Position 2 : Trifluoroacetyl group (electron-withdrawing, highly lipophilic) vs. furan-2-carbonyl (moderately polar, π-conjugated).
- Position 7 : Fluorophenyl substituent vs. tetrahydronaphthalene-sulfonamide.
- Biological Implications : The trifluoroacetyl group in ’s compound enhances metabolic stability and membrane permeability due to its lipophilicity, whereas the furan group in the target compound may improve solubility and reduce off-target interactions .
B. N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()
- Core Structure: Tetrahydroquinoline (isomeric to tetrahydroisoquinoline) with a benzenesulfonyl group at position 1.
- Key Differences: Central Heterocycle: Quinoline (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2). This alters electronic distribution and binding interactions. Substituents: Benzenesulfonyl group (high logP = 5.07) vs. furan-2-carbonyl (lower logP inferred).
- Physicochemical Properties : The benzenesulfonyl group in ’s compound contributes to high lipophilicity (logP = 5.0751), whereas the target compound’s furan moiety may reduce logP, enhancing solubility .
Comparative Data Table
*Estimated based on substituent contributions.
Research Findings and Implications
- ’s Compound: Demonstrated efficacy as an acyl-CoA monoacylglycerol acyltransferase 2 inhibitor, with the trifluoroacetyl group critical for binding affinity . The target compound’s furan substituent may reduce potency but improve pharmacokinetic profiles.
Preparation Methods
Acylation of 1,2,3,4-Tetrahydroisoquinolin-7-amine
The tetrahydroisoquinoline core is functionalized at the 2-position via acylation with furan-2-carbonyl chloride . This reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine (Et₃N) as a base to scavenge HCl byproducts.
Reaction Conditions:
- Molar Ratio: 1:1.2 (amine:acyl chloride)
- Temperature: 0°C to room temperature (RT)
- Time: 4–6 hours
The intermediate 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is isolated via vacuum distillation and recrystallized from ethyl acetate/n-heptane (1:10).
Nitration and Reduction to Introduce the 7-Amino Group
Direct introduction of the 7-amino group is achieved through nitration followed by catalytic hydrogenation . Nitration using fuming nitric acid in sulfuric acid introduces a nitro group at the 7-position, which is subsequently reduced to an amine using H₂/Pd-C in ethanol.
Key Data:
- Nitration Yield: 68–72%
- Reduction Yield: 85–90%
Preparation of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride
Sulfonation of Tetrahydronaphthalene
Regioselective sulfonation at the 2-position of tetrahydronaphthalene is achieved using chlorosulfonic acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating effects of the saturated ring.
Reaction Parameters:
- Molar Ratio: 1:1.5 (tetrahydronaphthalene:ClSO₃H)
- Solvent: Excess chlorosulfonic acid (acts as solvent and reagent)
- Quenching: Ice-cold water to precipitate the sulfonic acid
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in DCM to yield the sulfonyl chloride. Excess PCl₅ ensures complete conversion, with gaseous HCl removed under reduced pressure.
Purification:
- Method: Fractional distillation under vacuum
- Purity: >95% (by ¹H NMR)
Coupling of Fragments to Form the Sulfonamide Bond
The final step involves reacting 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of pyridine or Et₃N to neutralize HCl. The reaction is conducted in anhydrous DCM at 0°C to minimize side reactions.
Optimization Insights:
- Base Selection: Et₃N affords higher yields (75–80%) compared to pyridine (65–70%) due to superior HCl scavenging.
- Solvent Effects: Polar aprotic solvents like DCM prevent sulfonamide hydrolysis.
Workup and Purification:
- Washing: Sequential washes with 0.1M HCl and brine to remove unreacted reagents.
- Drying: Anhydrous Na₂SO₄.
- Chromatography: Silica gel column using ethyl acetate/hexane (1:4 to 1:2) gradient.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC: >98% purity using a C18 column (acetonitrile/water, 70:30).
- Melting Point: 142–144°C (uncorrected).
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The electron-rich 2-position of tetrahydronaphthalene is prone to polysulfonation. Low-temperature control (0–5°C) and stoichiometric ClSO₃H limit this side reaction.
Acylation Side Reactions
Over-acylation of the tetrahydroisoquinoline amine is prevented by slow addition of acyl chloride and strict temperature control .
Industrial Scalability Considerations
Cost-Effective Reagents
Substituting thionyl chloride (SOCl₂) for PCl₅ in sulfonyl chloride synthesis reduces costs by 30% without compromising yield.
Waste Management
- HCl Byproducts: Captured in scrubbers using NaOH solution.
- Solvent Recovery: DCM and ethyl acetate are distilled and reused.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Coupling of the tetrahydroisoquinoline core with a furan-2-carbonyl group via amidation or nucleophilic substitution.
- Step 2: Sulfonamide formation at the 7-position using 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Key variables include solvent choice (DMF or dichloromethane), temperature (60–80°C for amidation), and stoichiometric ratios. Yield optimization requires monitoring intermediates via TLC or HPLC .
Basic: Which analytical techniques resolve structural ambiguities in this sulfonamide derivative?
Answer:
- NMR Spectroscopy: H and C NMR confirm regioselectivity of sulfonamide attachment and furan-2-carbonyl orientation.
- Mass Spectrometry: High-resolution MS validates molecular weight (±3 ppm error tolerance).
- X-ray Crystallography: Resolves stereochemical uncertainties in the tetrahydroisoquinoline and tetrahydronaphthalene moieties .
Advanced: How might the furan-2-carbonyl group modulate biological target interactions?
Answer:
The furan ring’s electron-rich π-system may engage in hydrophobic interactions or hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs). Computational docking studies (AutoDock Vina) paired with mutagenesis assays can identify critical residues. Comparative studies with non-furan analogs (e.g., thiophene or benzene derivatives) are recommended to isolate furan-specific effects .
Advanced: How to address conflicting data on compound stability in aqueous vs. nonpolar solvents?
Answer:
Contradictions arise from pH-dependent hydrolysis of the sulfonamide bond. Methodological solutions:
- Accelerated Stability Testing: Use HPLC to quantify degradation products under varied pH (2–12) and temperature (25–60°C).
- Orthogonal Assays: Pair kinetic solubility studies (shake-flask method) with dynamic light scattering to assess aggregation .
Basic: What physicochemical properties affect bioavailability?
Answer:
- LogP: Predicted ~3.2 (tetrahydronaphthalene contributes hydrophobicity).
- Solubility: Poor aqueous solubility (≤10 µM) necessitates formulation with cyclodextrins or lipid-based carriers.
- pKa: The sulfonamide group (pKa ~10) remains ionized at physiological pH, impacting membrane permeability .
Advanced: What strategies validate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis: Replace the furan-2-carbonyl with bioisosteres (e.g., thiophene, pyrrole) and compare IC values in target assays.
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., sulfonamide oxygen) .
Advanced: How to assess off-target toxicity in preclinical models?
Answer:
- In Vitro Panels: Screen against hERG (patch-clamp), CYP450 isoforms (fluorogenic substrates), and mitochondrial toxicity (Seahorse assay).
- In Silico Predictors: ADMET Predictor or ProTox-II for hepatotoxicity and genotoxicity alerts .
Basic: What computational tools model interactions with biological targets?
Answer:
- Molecular Dynamics (MD): GROMACS for simulating ligand-receptor binding stability.
- Density Functional Theory (DFT): Gaussian09 to calculate frontier molecular orbitals and reactivity indices.
- AI-Driven Platforms: COMSOL Multiphysics integrated with ML for reaction optimization .
Advanced: How to resolve discrepancies in reported metabolic stability across species?
Answer:
- Species-Specific Microsomes: Compare hepatic clearance in human, rat, and dog microsomes with LC-MS/MS quantification.
- Metabolite ID: Use HR-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the sulfonamide group) .
Advanced: What experimental designs confirm target selectivity over homologous receptors?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
